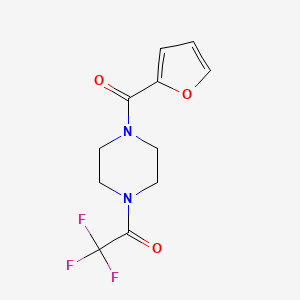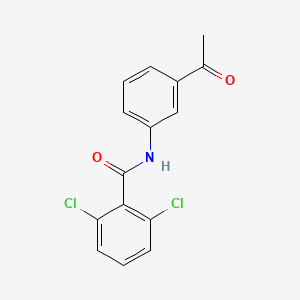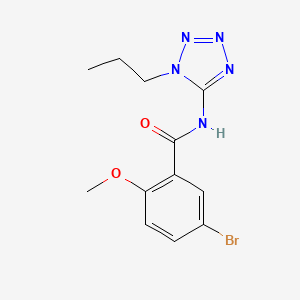
1-(2-furoyl)-4-(trifluoroacetyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-furoyl)-4-(trifluoroacetyl)piperazine, also known as FTPP, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. This compound is a piperazine derivative that contains both a furan and a trifluoroacetyl group. The unique structural features of FTPP make it an interesting target for research in various fields, including medicinal chemistry, pharmacology, and biochemistry.
作用机制
The mechanism of action of 1-(2-furoyl)-4-(trifluoroacetyl)piperazine is not fully understood, but it is believed to involve interactions with various molecular targets, such as enzymes, receptors, and ion channels. This compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity and function. For example, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, this compound can alter the expression of genes that are involved in cancer cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, depending on the target and the context. For example, this compound has been reported to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from mitochondria and the activation of caspases. This compound has also been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor alpha (TNF-α) and interleukin-6 (IL-6), by suppressing the activity of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of immune responses. In addition, this compound has been shown to modulate the activity of neurotransmitters, such as dopamine and serotonin, by binding to their receptors and altering their signaling pathways.
实验室实验的优点和局限性
The advantages of using 1-(2-furoyl)-4-(trifluoroacetyl)piperazine in lab experiments include its unique structural features, its potential as a drug lead compound, and its diverse pharmacological activities. This compound can be synthesized relatively easily and in large quantities, making it a cost-effective tool for research. However, there are also some limitations to using this compound in lab experiments, such as its low solubility in water and its potential toxicity at high concentrations. These limitations can be addressed by using appropriate solvents and optimizing the concentration and exposure time of this compound.
未来方向
There are many potential future directions for research on 1-(2-furoyl)-4-(trifluoroacetyl)piperazine, including the following:
1. Further investigation of the molecular targets and mechanisms of action of this compound, using techniques such as X-ray crystallography and molecular modeling.
2. Optimization of the synthesis and purification methods for this compound, to improve the yield and purity of the compound.
3. Screening of this compound derivatives and analogs for their pharmacological activities, to identify new drug lead compounds with improved potency and selectivity.
4. Evaluation of the in vivo efficacy and safety of this compound and its derivatives, using animal models of cancer, inflammation, and neurological disorders.
5. Development of novel drug delivery systems for this compound, to improve its bioavailability and targeted delivery to specific tissues or cells.
合成方法
The synthesis of 1-(2-furoyl)-4-(trifluoroacetyl)piperazine involves the reaction of 2-furoic acid with trifluoroacetic anhydride in the presence of piperazine. This reaction produces this compound as the main product, along with some byproducts. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature and the ratio of reactants. The purity of this compound can also be enhanced by using purification techniques, such as column chromatography.
科学研究应用
1-(2-furoyl)-4-(trifluoroacetyl)piperazine has been studied for its potential applications as a drug lead compound in various therapeutic areas, such as cancer, inflammation, and neurological disorders. The unique structural features of this compound make it a promising candidate for drug discovery, as it can interact with multiple targets and exhibit diverse pharmacological activities. For example, this compound has been reported to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. It has also been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. In addition, this compound has been investigated for its potential as a neuroprotective agent, as it can modulate the activity of neurotransmitters and protect neurons from oxidative stress.
属性
IUPAC Name |
2,2,2-trifluoro-1-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O3/c12-11(13,14)10(18)16-5-3-15(4-6-16)9(17)8-2-1-7-19-8/h1-2,7H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFHXYKXNSWWWQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B5859726.png)
![1-[(4-bromo-2-methylphenoxy)acetyl]azepane](/img/structure/B5859734.png)
![N-[4-({[2-(4-fluorophenyl)ethyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5859742.png)



![(3,4-dimethoxybenzyl)[2-(methylthio)phenyl]amine](/img/structure/B5859768.png)
![4-(7,8-dimethoxy-1-methyl-3-phenyl-3H-pyrazolo[3,4-c]isoquinolin-5-yl)phenol](/img/structure/B5859779.png)




![4-(acetylamino)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5859816.png)
